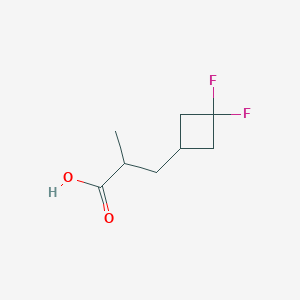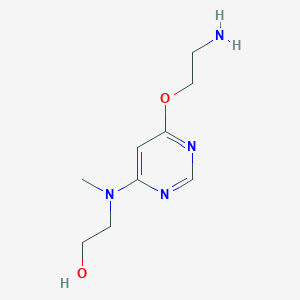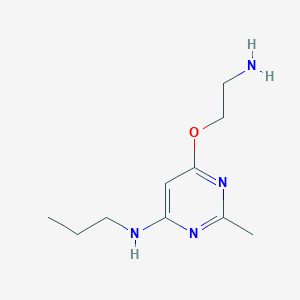
2-((6-(氮杂环丁烷-1-基)哒嗪-3-基)氧基)乙酸
描述
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
靶向蛋白降解
2-((6-(氮杂环丁烷-1-基)哒嗪-3-基)氧基)乙酸: 用作开发PROTACs(蛋白降解嵌合体)的刚性连接体。 PROTACs是旨在降解细胞内特定蛋白质的分子 . 连接体的刚性会显著影响降解剂的三维取向,影响靶向蛋白降解所需的三元复合物的形成 .
化学缀合物
该化合物用作化学缀合物的结构单元。 化学缀合物是将两种不同类型的分子连接在一起的实体,通常用于将药物靶向特定细胞或创建具有独特特性的新型材料 .
咪唑并[1,2-a]吡啶-3-基-乙酸的合成
该化合物参与通过多组分缩合反应合成咪唑并[1,2-a]吡啶-3-基-乙酸。 这些酸具有广泛的生物活性,并用于开发抗菌、抗真菌、抗病毒和抗炎药物 .
药物开发
可以从该化合物合成得到的氮杂环丁烷和氧杂环丁烷氨基酸的衍生物是药物开发中的重要药效团。 药效团是分子中负责其生物活性的部分,在设计新药中至关重要 .
癌症治疗
可以使用该化合物合成的咪唑并[1,2-a]吡啶衍生物已被提议用于癌症治疗。 这些化合物可以干扰癌症细胞中过度活跃的特定细胞途径或蛋白质 .
心血管疾病
咪唑并[1,2-a]吡啶衍生物的合成也适用于治疗心血管疾病。 这些化合物可以影响参与心血管健康的各种途径和受体 .
阿尔茨海默病
咪唑并[1,2-a]吡啶衍生物正在探索用于治疗阿尔茨海默病。 它们可能提供与现有治疗方法相比的新作用机制,可能具有更少的副作用 .
失眠症的治疗
像佐匹克隆这样的特定咪唑并[1,2-a]吡啶-3-基-乙酸衍生物用于治疗短期失眠。 这些化合物的催眠作用是基于阻断γ-氨基丁酸受体,类似于经典的苯二氮卓类镇静剂,但副作用更少 .
作用机制
Target of Action
It is known to be used as a rigid linker in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
As a rigid linker in PROTAC development, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a crucial role in the formation of ternary complexes . The rigidity of the linker can impact the 3D orientation of the degrader, which in turn influences the interaction with its targets .
Biochemical Pathways
As a component of protacs, it contributes to the targeted protein degradation process, which can influence various biochemical pathways depending on the specific protein being targeted .
Pharmacokinetics
As a part of PROTACs, its pharmacokinetic properties would contribute to the overall bioavailability of the compound .
Result of Action
As a component of protacs, it contributes to the targeted degradation of specific proteins, which can have various downstream effects depending on the protein being targeted .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action as a part of protacs .
生化分析
Biochemical Properties
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . The compound’s interaction with enzymes involved in protein degradation pathways highlights its importance in biochemical research.
Cellular Effects
The effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in the levels of specific proteins within cells, thereby affecting cellular processes such as apoptosis, cell cycle progression, and differentiation .
Molecular Mechanism
At the molecular level, 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exerts its effects through binding interactions with biomolecules. It acts as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases, which tag the proteins for degradation by the proteasome . This mechanism of action involves enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical outcomes.
Metabolic Pathways
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in protein degradation pathways is particularly noteworthy, as it influences metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of 2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.
Subcellular Localization
2-((6-(Azetidin-1-yl)pyridazin-3-yl)oxy)acetic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . This localization is critical for its role in targeted protein degradation and other biochemical processes.
属性
IUPAC Name |
2-[6-(azetidin-1-yl)pyridazin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)6-15-8-3-2-7(10-11-8)12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCPPALNBIXZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


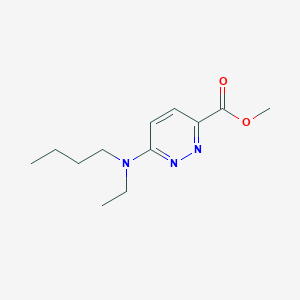
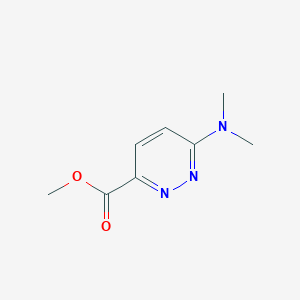
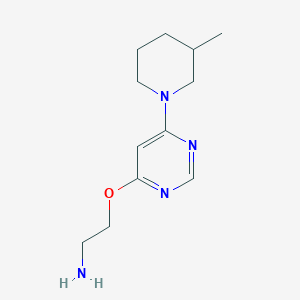
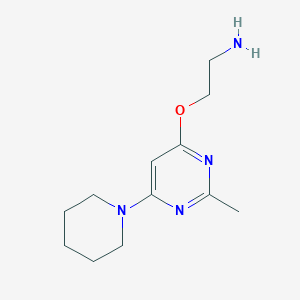
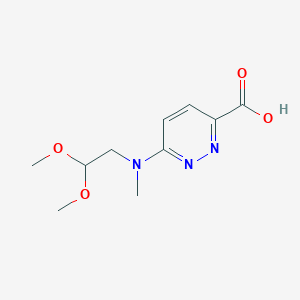
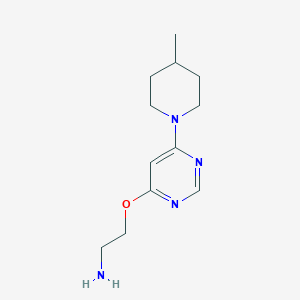
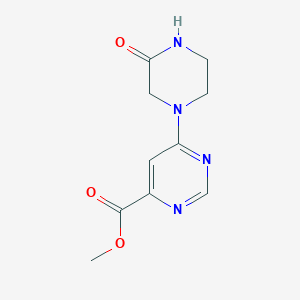
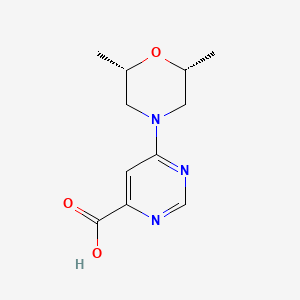
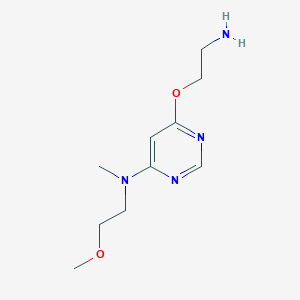
![methyl 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazine-3-carboxylate](/img/structure/B1480366.png)

